molecular formula C22H34N4O2 B2884627 N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-85-5

N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2884627
M. Wt: 386.54
InChI Key: XYMFWQHMYPHWJJ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It might also include information about the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, etc. It also involves studying the compound’s chemical stability and reactivity.


Scientific Research Applications

Synthesis and Chemical Reactions

One significant area of research involving N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is the synthesis of new organic compounds. The compound serves as a building block in the development of various pharmacophoric substituents and has been utilized in reactions leading to the creation of novel molecules with potential pharmacological interest. For instance, studies on the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones highlight the utility of similar tetrahydroquinolinyl derivatives in generating compounds incorporating pharmacophoric substituents through complex chemical transformations (Kandinska, Kozekov, & Palamareva, 2006). Such research underscores the role of these compounds in expanding the library of molecules with potential therapeutic applications.

Moreover, the compound has been implicated in the study of redox-neutral amine C-H functionalization steps. A variant of the Ugi reaction incorporating this functionalization process demonstrates the compound's versatility in chemical synthesis, offering a pathway to efficiently introduce cyclic aminomethyl groups into organic molecules (Zhu & Seidel, 2016). This research contributes significantly to the broader understanding of C-H activation and functionalization—a crucial area in organic chemistry that facilitates the development of complex molecules with fewer steps and potential environmental benefits.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It also involves determining appropriate safety measures for handling and disposing of the compound.


Future Directions

This could involve proposing further studies to fully understand the compound’s properties or to find new applications for it. It could also involve proposing modifications to the compound’s structure to improve its properties.


Please consult with a chemistry professional or refer to a chemistry textbook or scientific literature for more detailed and specific information.


properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-16(2)14-23-21(27)22(28)24-15-20(26-11-4-5-12-26)18-8-9-19-17(13-18)7-6-10-25(19)3/h8-9,13,16,20H,4-7,10-12,14-15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMFWQHMYPHWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide

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